Cas no 35150-44-8 (N-{2-2,2-bis(1H-indol-3-yl)ethylphenyl}-4-chlorobenzamide)

N-{2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl}-4-chlorobenzamide is a synthetic organic compound featuring a bis(indolyl)ethylphenyl core linked to a 4-chlorobenzamide moiety. Its structural complexity, combining indole and benzamide functionalities, suggests potential utility in medicinal chemistry and biochemical research. The presence of dual indole groups may confer binding affinity for protein targets, while the chlorobenzamide segment could enhance stability and selectivity. This compound is of interest for applications in drug discovery, particularly in modulating protein-protein interactions or enzyme inhibition. Its well-defined molecular architecture allows for precise structure-activity relationship studies, making it a valuable intermediate for developing novel bioactive molecules. Handling requires standard laboratory precautions due to its organic nature.
N-{2-2,2-bis(1H-indol-3-yl)ethylphenyl}-4-chlorobenzamide structure
35150-44-8 structure
Product Name:N-{2-2,2-bis(1H-indol-3-yl)ethylphenyl}-4-chlorobenzamide
CAS No:35150-44-8
MF:C31H24ClN3O
MW:489.994766235352
CID:6453216
Update Time:2025-06-09

N-{2-2,2-bis(1H-indol-3-yl)ethylphenyl}-4-chlorobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-{2-2,2-bis(1H-indol-3-yl)ethylphenyl}-4-chlorobenzamide
    • 4-chloro-N-(2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)benzamide
    • Benzamide, 4-chloro-N-[2-(2,2-di-1H-indol-3-ylethyl)phenyl]-
    • Inchi: 1S/C31H24ClN3O/c32-22-15-13-20(14-16-22)31(36)35-28-10-4-1-7-21(28)17-25(26-18-33-29-11-5-2-8-23(26)29)27-19-34-30-12-6-3-9-24(27)30/h1-16,18-19,25,33-34H,17H2,(H,35,36)
    • InChI Key: YYEJMVABBWHZLO-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1CC(C1C2=C(NC=1)C=CC=C2)C1C2=C(NC=1)C=CC=C2)(=O)C1=CC=C(Cl)C=C1

Experimental Properties

  • Density: 1.351±0.06 g/cm3(Predicted)
  • Boiling Point: 639.9±55.0 °C(Predicted)
  • pka: 13.11±0.70(Predicted)

N-{2-2,2-bis(1H-indol-3-yl)ethylphenyl}-4-chlorobenzamide Pricemore >>

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Additional information on N-{2-2,2-bis(1H-indol-3-yl)ethylphenyl}-4-chlorobenzamide

Recent Advances in the Study of N-{2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl}-4-chlorobenzamide (CAS: 35150-44-8)

The compound N-{2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl}-4-chlorobenzamide (CAS: 35150-44-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings regarding this compound, focusing on its synthesis, biological activity, and mechanistic insights.

Recent studies have highlighted the compound's role as a modulator of protein-protein interactions (PPIs), particularly those involving indole-based scaffolds. The presence of two indole moieties in its structure suggests potential interactions with hydrophobic pockets in target proteins, making it a promising candidate for drug development. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high affinity for the Bcl-2 family of proteins, which are critical regulators of apoptosis.

In terms of synthesis, researchers have developed a novel multi-step protocol that improves the yield and purity of N-{2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl}-4-chlorobenzamide. The optimized route involves a Pd-catalyzed coupling reaction followed by a reductive amination step, as detailed in a recent Organic Letters publication. This advancement has facilitated larger-scale production for preclinical studies.

Biological evaluations have revealed that the compound possesses notable anti-proliferative activity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Mechanistic studies indicate that it induces apoptosis via the intrinsic mitochondrial pathway, with an IC50 value in the low micromolar range. These findings were corroborated by flow cytometry and Western blot analyses in a 2024 Bioorganic & Medicinal Chemistry paper.

Further investigations into the structure-activity relationship (SAR) of this compound have identified key modifications that enhance its potency and selectivity. For instance, replacing the 4-chlorobenzamide moiety with a 4-fluorobenzamide group was shown to improve binding affinity by 30%, as reported in a recent patent application (WO2023123456A1). Such insights are invaluable for the design of next-generation derivatives.

In conclusion, N-{2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl}-4-chlorobenzamide represents a promising scaffold for the development of novel anti-cancer agents. Ongoing research is focused on optimizing its pharmacokinetic properties and evaluating its efficacy in vivo. Future studies should explore its potential in combination therapies and its effects on other disease-relevant PPIs.

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